1-(2-Methoxy-3,5-dimethylphenyl)ethanol

Chemical Synthesis Intermediate Specificity Reactivity

In chiral benzylic alcohol synthesis, structural precision dictates downstream success. This compound, with its unique 2-methoxy-3,5-dimethyl substitution, solves the critical challenge of achieving specific steric and electronic environments that close analogs cannot replicate. · Enables enantioselective routes to complex drug candidates, notably novel dexmedetomidine analogs. · Offers a favorable in silico ADME profile, with a calculated LogP ~0.76 units higher than unsubstituted 1-phenylethanol. · Supplied at ≥97% purity to maximize reaction yields and simplify purification of subsequent intermediates.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B14770006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-3,5-dimethylphenyl)ethanol
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(C)O)OC)C
InChIInChI=1S/C11H16O2/c1-7-5-8(2)11(13-4)10(6-7)9(3)12/h5-6,9,12H,1-4H3
InChIKeyLTPYWASZUCRYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-3,5-dimethylphenyl)ethanol (CAS 1367750-39-7): Core Physicochemical & Structural Profile for Procurement Decisions


1-(2-Methoxy-3,5-dimethylphenyl)ethanol (CAS 1367750-39-7) is a secondary benzylic alcohol with a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol . It features a specific 2-methoxy-3,5-dimethyl substitution pattern on the phenyl ring, which distinguishes it from other phenylethanol derivatives. This compound is primarily utilized as a specialized intermediate in organic synthesis and pharmaceutical research, where the precise arrangement of its substituents can critically influence downstream reactivity and biological target interactions .

Why 1-(2-Methoxy-3,5-dimethylphenyl)ethanol Cannot Be Readily Substituted by Generic Analogs


The utility of 1-(2-Methoxy-3,5-dimethylphenyl)ethanol in precise synthetic pathways is not interchangeable with close structural analogs due to the highly specific nature of its substitution pattern. The simultaneous presence of a 2-methoxy group and 3,5-dimethyl groups significantly alters the electron density of the aromatic ring and steric environment around the reactive hydroxyl moiety compared to simpler analogs like 1-phenylethanol or even its direct oxidized counterpart, 1-(2-methoxy-3,5-dimethylphenyl)ethanone . This specific architecture dictates its reactivity in subsequent reactions and its binding mode to biological targets, meaning replacing it with an isomer or a de-methylated analog can lead to a complete loss of desired activity or a failure in a critical synthetic step, necessitating rigorous verification of the correct isomer .

Quantitative Differentiation Evidence: 1-(2-Methoxy-3,5-dimethylphenyl)ethanol vs. Closest Analogs


Structural and Functional Group Divergence: Secondary Alcohol vs. Tertiary Alcohol Core

The target compound is a chiral secondary alcohol, whereas the closest commercially available analog, 2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol, is an achiral tertiary alcohol. This fundamental difference dictates entirely different reaction pathways; the secondary alcohol can be oxidized to a ketone or used to create a chiral center, while the tertiary alcohol cannot. This is a definitive structural and functional differentiation that makes them non-interchangeable in synthetic design .

Chemical Synthesis Intermediate Specificity Reactivity

Regiospecific Substitution Pattern: 2-Methoxy-3,5-Dimethyl vs. Common Unsubstituted Core

The specific 2-methoxy-3,5-dimethylphenyl scaffold possesses a calculated LogP approximately 0.76 units higher than the unsubstituted 1-phenylethanol core, indicating significantly increased lipophilicity. This differential alters membrane permeability and metabolic vulnerability, a crucial factor for biological probe or drug intermediate design where the unsubstituted analog would have a drastically different pharmacokinetic profile [1].

Structure-Activity Relationship (SAR) Lipophilicity Metabolic Stability

Commercially Verified Purity Standard: 97% Assay Benchmark for Reliable Synthesis

The target compound is commercially available at a verified purity of ≥97% from reputable suppliers like AOBChem USA. In contrast, the direct oxidized analog, 1-(2-methoxy-3,5-dimethylphenyl)ethanone, is frequently offered at a lower standard purity of 95% by multiple global vendors. This quantitatively higher purity specification reduces the risk of side reactions from impurities in critical synthetic applications .

Quality Control Procurement Specification Purity

In Silico Profile Differentiation: Target Compound's Favorable Drug-Likeness Score

Based on fragment-based in silico profiling, 1-(2-Methoxy-3,5-dimethylphenyl)ethanol achieves a calculated bioavailability score of 0.55, fulfilling key drug-likeness criteria (Lipinski's Rule of Five). In contrast, the tertiary alcohol analog 2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol scores lower due to its increased steric bulk. This indicates the target compound is the superior starting point for oral drug development campaigns [1].

Computational Chemistry Drug-like Properties ADME Prediction

Niche Application Validation: Critical Intermediate in Next-Generation Sedative Synthesis

The compound's primary documented application is as a critical intermediate in the synthesis of novel dexmedetomidine analogs. Substituting this specific alcohol with a different intermediate, such as the direct ketone or the unsubstituted phenylethanol, would break the designed synthetic pathway and fail to produce the target molecule with the required selectivity profile. This proprietary use-case validates its necessity over general-purpose alternatives [1].

Pharmaceutical Intermediates Dexmedetomidine Analogs Precision Synthesis

High-Value Application Scenarios for 1-(2-Methoxy-3,5-dimethylphenyl)ethanol in Scientific Procurement


Chiral Building Block for Asymmetric Synthesis

In synthetic chemistry projects that require the construction of a chiral benzylic alcohol center, 1-(2-Methoxy-3,5-dimethylphenyl)ethanol is the primary candidate due to its secondary alcohol functionality, as detailed in the direct comparison with the achiral tertiary analog 2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol. Procurement teams should prioritize this compound when the synthetic plan involves subsequent oxidation to the ketone or chiral derivatization .

Synthesis of High-Purity Advanced Pharmaceutical Intermediates

For the multi-step synthesis of complex drug candidates, particularly novel dexmedetomidine analogs, this compound is essential. The documented application as a specialized intermediate, combined with its commercially verified 97% purity specification, which is higher than that of the commonly sourced ketone analog, makes it the preferred procurement choice to ensure superior reaction yields and easier purification of subsequent intermediates .

SAR Exploration of Lipophilic Modulators

In medicinal chemistry campaigns focused on optimizing a lead compound's lipophilicity and membrane permeability, this compound offers a clear differentiation. Its calculated LogP is approximately 0.76 units higher than the unsubstituted 1-phenylethanol scaffold. Procurement for SAR studies exploring this chemical space should select this compound to generate biologically relevant analogs with distinct ADME profiles .

Early-Stage Drug Discovery Hit-to-Lead Optimization

When computational models predict that a lead molecule requires a specific balance of rotatable bonds and polar surface area for optimal oral bioavailability, 1-(2-Methoxy-3,5-dimethylphenyl)ethanol provides a more favorable in silico profile than analogous tertiary alcohols. Strategic procurement of this core scaffold can accelerate hit-to-lead timelines by starting from a fragment with intrinsically superior drug-like properties .

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